molecular formula C9H9ClFN3O B2460201 [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1443424-87-0

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B2460201
CAS No.: 1443424-87-0
M. Wt: 229.64
InChI Key: GTQJHAHZTVLZPS-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and an aminomethyl group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₉H₉ClFN₃O, and it has a molecular weight of 229.64 g/mol .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQJHAHZTVLZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxadiazole ring. The final step involves the conversion of the intermediate to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited percent growth inhibition (PGI) values exceeding 80% against glioblastoma and ovarian cancer cell lines .

Case Study:
In vitro assays demonstrated that [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride induced apoptosis in cancer cells by damaging DNA and disrupting cellular functions. This apoptotic effect was confirmed through colony formation assays and TUNEL assays .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives possess broad-spectrum activity against bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .

Case Study:
A study on synthesized oxadiazole compounds revealed effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The antibacterial activity was assessed using standard disk diffusion methods .

Anti-Diabetic Effects

Emerging evidence suggests that this compound may have anti-diabetic properties. In vivo studies using genetically modified models indicated that certain oxadiazole derivatives significantly lowered glucose levels and improved insulin sensitivity .

Case Study:
In experiments with Drosophila melanogaster, the compound demonstrated a marked reduction in glucose levels compared to controls, suggesting potential for further development as an anti-diabetic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

Summary of Applications

ApplicationDescriptionReferences
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-DiabeticReduced glucose levels in model organisms

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent positions, heterocyclic cores, or additional functional groups. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Data
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (Target) C₉H₉ClFN₃O 229.64 5-(4-fluorophenyl)-1,2,4-oxadiazole core, aminomethyl group CAS: 1443424-87-0; Synonyms listed in supplier databases
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉ClFN₃O 229.64 Fluorine at ortho position on phenyl ring CAS: 1798733-31-9; SMILES: NCc1noc(n1)c1ccccc1F.Cl
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClFN₂O 228.65 Isoxazole core instead of oxadiazole ChemSpider ID: 21436418; Monoisotopic mass: 228.0466
N-Methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₈H₉ClN₄O₄ 260.64 Nitrofuryl substituent at 5-position; methylated amine Yield: 53%; m.p. 129.5–229°C (reported range); antimicrobial activity noted
(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₁₀H₁₁ClFN₃O 243.70 Methyl group at 5-position of oxadiazole; 4-fluorophenyl linked via methanamine CAS: 2253641-22-2; Purity ≥95%
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₁₀H₁₁Cl₂N₃O 260.12 Chlorophenyl substituent; methyl-oxadiazole CAS: 1427379-58-5; Supplier: American Elements

Key Observations

The 5-methyl-oxadiazole derivatives (e.g., CAS 2253641-22-2) show increased molecular weight and lipophilicity, which could enhance membrane permeability .

Heterocycle Core Modifications :

  • Replacing the 1,2,4-oxadiazole with isoxazole () reduces nitrogen content, altering hydrogen-bonding capacity and solubility profiles .

Bioactivity Insights :

  • The nitrofuryl-containing analog () demonstrates antimicrobial activity, suggesting that electron-withdrawing groups (e.g., nitro) on the oxadiazole ring may enhance such properties .

Biological Activity

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClFN4OC_9H_{10}ClFN_4O. Its structure consists of an oxadiazole ring substituted with a 4-fluorophenyl group and a methanamine moiety. This configuration is crucial for its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that oxadiazole derivatives can inhibit p38 MAPK, a critical kinase involved in inflammatory responses and cancer progression .
  • Anticancer Activity : Research demonstrates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine have been reported to have IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Biological Activity Data

The following table summarizes the biological activities and potency of related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamineMCF-70.65Apoptosis induction via p53
3-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)quinolinA5492.41Antiproliferative effect
1,2,4-Oxadiazole derivativesVarious0.12–2.78Enzyme inhibition

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer properties of various oxadiazole derivatives against MCF-7 cells. The results indicated that these compounds could significantly induce apoptosis through activation of caspase pathways and increased expression of p53 .
  • Kinase Inhibition : Another research project focused on synthesizing triaryl oxadiazoles as inhibitors of p38 MAPK. The synthesized compounds demonstrated potent inhibitory effects with IC50 values comparable to established inhibitors .
  • Antibacterial Activity : Compounds derived from oxadiazoles have also been assessed for antibacterial properties, showing effectiveness against Staphylococcus aureus. This highlights their potential as therapeutic agents beyond oncology .

Q & A

Q. What are the established synthetic routes for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF). Optimize stoichiometry (e.g., 1.05 equivalents of amine hydrochloride) and reaction time (15-minute activation phase) to improve yield. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass ~195.0018 for related fluorophenyl oxadiazoles, as per exact mass databases). For structural elucidation, prioritize 1H NMR signals at δ 8.1–8.3 ppm (fluorophenyl protons) and δ 4.2–4.5 ppm (oxadiazole-linked methylene). 13C NMR should show peaks near 165 ppm (C=N of oxadiazole) and 115–125 ppm (aromatic carbons) .

Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

Methodological Answer: Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use nitrile gloves, goggles, and fume hoods during handling. Store at 2°C in airtight containers with desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Methodological Answer: Employ SHELXL for refinement, particularly for handling disordered regions or twinning. Use high-resolution data (≤1.0 Å) and apply restraints for flexible moieties like the fluorophenyl group. Validate with R-factor convergence (target R1 < 5%) and cross-check using the Hirshfeld surface analysis .

Q. What experimental strategies effectively analyze the compound's metabolic stability in hepatic microsomal assays?

Methodological Answer: Incubate the compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor parent compound depletion over 60 minutes using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Quantify via extracted ion chromatograms (EICs) with a mass tolerance of ±5 ppm for m/z 195.0018 .

Q. How should conflicting solubility data from different solvent systems be methodologically reconciled?

Methodological Answer: Standardize measurements using the shake-flask method with HPLC quantification. Control variables like temperature (25 ± 0.5°C) and ionic strength (0.15 M PBS). Compare results with structurally similar oxadiazoles (e.g., logP ~1.8) to identify outliers due to solvent polarity or hydrogen bonding .

Q. Which computational approaches predict the compound's interaction with serotonin receptors, given structural analogs like Sarizotan?

Methodological Answer: Perform homology modeling of the 5-HT1A receptor using MOE software, then dock the compound’s 3D structure (derived from X-ray data) with AutoDock Vina. Validate predictions via radioligand binding assays (e.g., [3H]-8-OH-DPAT displacement) and correlate docking scores (ΔG < −8 kcal/mol) with IC50 values .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported biological activity across studies?

Methodological Answer: Re-evaluate assays under standardized conditions (e.g., cell line, passage number, and incubation time). For receptor affinity studies, use saturation binding with [3H]-ligands to calculate Kd values. Cross-validate using orthogonal methods like functional cAMP assays for G-protein-coupled receptors .

Methodological Tables

Parameter Recommended Protocol Reference
Crystallographic refinementSHELXL with twinning correction and R1 < 5%
Metabolic stability assayLC-HRMS (Q-TOF) with NADPH in liver microsomes
Synthetic yield optimizationEDCI/HOAt coupling, 1.05 equiv amine, DMF solvent
Safety storage2°C in desiccated, airtight containers

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